molecular formula C22H28N2 B4893702 3-[(3,5-dimethyl-1-piperidinyl)methyl]-9-ethyl-9H-carbazole

3-[(3,5-dimethyl-1-piperidinyl)methyl]-9-ethyl-9H-carbazole

Cat. No. B4893702
M. Wt: 320.5 g/mol
InChI Key: OWFDFCVDGQSEPP-UHFFFAOYSA-N
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Description

3-[(3,5-dimethyl-1-piperidinyl)methyl]-9-ethyl-9H-carbazole, also known as DMCM, is a synthetic compound that belongs to the carbazole family. It has been extensively studied for its potential use in the treatment of various neurological disorders.

Scientific Research Applications

3-[(3,5-dimethyl-1-piperidinyl)methyl]-9-ethyl-9H-carbazole has been extensively studied for its potential use in the treatment of various neurological disorders such as anxiety, epilepsy, and drug addiction. It has been shown to have anxiolytic, anticonvulsant, and sedative effects in animal models. 3-[(3,5-dimethyl-1-piperidinyl)methyl]-9-ethyl-9H-carbazole has also been shown to reduce drug-seeking behavior in rats, suggesting its potential use in the treatment of drug addiction.

Mechanism of Action

3-[(3,5-dimethyl-1-piperidinyl)methyl]-9-ethyl-9H-carbazole acts as a positive allosteric modulator of the GABAA receptor, which is the main inhibitory neurotransmitter in the brain. It enhances the binding of GABA to the receptor, leading to increased chloride ion influx and hyperpolarization of the neuronal membrane. This results in the inhibition of neuronal activity, leading to its anxiolytic, anticonvulsant, and sedative effects.
Biochemical and Physiological Effects:
3-[(3,5-dimethyl-1-piperidinyl)methyl]-9-ethyl-9H-carbazole has been shown to increase the binding of GABA to the GABAA receptor, resulting in increased chloride ion influx and hyperpolarization of the neuronal membrane. This leads to decreased neuronal activity, resulting in its anxiolytic, anticonvulsant, and sedative effects. 3-[(3,5-dimethyl-1-piperidinyl)methyl]-9-ethyl-9H-carbazole has also been shown to reduce drug-seeking behavior in rats, suggesting its potential use in the treatment of drug addiction.

Advantages and Limitations for Lab Experiments

3-[(3,5-dimethyl-1-piperidinyl)methyl]-9-ethyl-9H-carbazole has several advantages for lab experiments. It is easy to synthesize, and its effects on the GABAA receptor have been extensively studied. However, 3-[(3,5-dimethyl-1-piperidinyl)methyl]-9-ethyl-9H-carbazole has some limitations as well. It has a short half-life, and its effects on different subtypes of the GABAA receptor are not well understood. Additionally, 3-[(3,5-dimethyl-1-piperidinyl)methyl]-9-ethyl-9H-carbazole has been shown to have some adverse effects, such as respiratory depression and muscle relaxation.

Future Directions

There are several future directions for the study of 3-[(3,5-dimethyl-1-piperidinyl)methyl]-9-ethyl-9H-carbazole. One direction is to further investigate its potential use in the treatment of drug addiction. Another direction is to study its effects on different subtypes of the GABAA receptor. Additionally, the development of new 3-[(3,5-dimethyl-1-piperidinyl)methyl]-9-ethyl-9H-carbazole analogs with improved pharmacokinetic properties and selectivity for specific GABAA receptor subtypes could lead to the development of new drugs for the treatment of neurological disorders.
Conclusion:
In conclusion, 3-[(3,5-dimethyl-1-piperidinyl)methyl]-9-ethyl-9H-carbazole is a synthetic compound that has been extensively studied for its potential use in the treatment of various neurological disorders. Its mechanism of action involves the positive allosteric modulation of the GABAA receptor, leading to its anxiolytic, anticonvulsant, and sedative effects. 3-[(3,5-dimethyl-1-piperidinyl)methyl]-9-ethyl-9H-carbazole has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of 3-[(3,5-dimethyl-1-piperidinyl)methyl]-9-ethyl-9H-carbazole, including its potential use in the treatment of drug addiction and the development of new 3-[(3,5-dimethyl-1-piperidinyl)methyl]-9-ethyl-9H-carbazole analogs with improved pharmacokinetic properties and selectivity for specific GABAA receptor subtypes.

Synthesis Methods

3-[(3,5-dimethyl-1-piperidinyl)methyl]-9-ethyl-9H-carbazole can be synthesized using a multistep process that involves the reaction of 9-ethylcarbazole with 3,5-dimethylpiperidine and formaldehyde. The resulting product is then purified using column chromatography to obtain pure 3-[(3,5-dimethyl-1-piperidinyl)methyl]-9-ethyl-9H-carbazole. This synthesis method has been used in several studies to produce 3-[(3,5-dimethyl-1-piperidinyl)methyl]-9-ethyl-9H-carbazole for research purposes.

properties

IUPAC Name

3-[(3,5-dimethylpiperidin-1-yl)methyl]-9-ethylcarbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2/c1-4-24-21-8-6-5-7-19(21)20-12-18(9-10-22(20)24)15-23-13-16(2)11-17(3)14-23/h5-10,12,16-17H,4,11,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFDFCVDGQSEPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CC(CC(C3)C)C)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3,5-Dimethylpiperidin-1-yl)methyl]-9-ethylcarbazole

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